N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, a hydroxycyclopentyl group, and an oxalamide linkage, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide typically involves multiple steps:
Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of dimethylaniline with a suitable electrophile to introduce the phenyl group.
Cyclopentyl Group Introduction: The hydroxycyclopentyl group is introduced through a cyclization reaction, often involving cyclopentanone and a suitable nucleophile.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the oxalamide linkage can form hydrogen bonds with proteins, affecting their function. The hydroxycyclopentyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: Shares the hydroxycyclopentyl group but differs in the phenyl substitution.
3-[4-(dimethylamino)phenyl]-N-[(1-hydroxycyclopentyl)methyl]propanamide: Similar structure but with a propanamide linkage instead of oxalamide.
Uniqueness
N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its oxalamide linkage and hydroxycyclopentyl group make it particularly interesting for research in medicinal chemistry and material science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[(1-hydroxycyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-19(2)13-7-5-12(6-8-13)18-15(21)14(20)17-11-16(22)9-3-4-10-16/h5-8,22H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREOZZQVRUTIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.